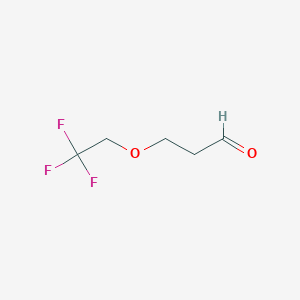

3-(2,2,2-Trifluoroethoxy)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoroethoxy)propionitrile is C5H6F3NO . It has an average mass of 153.102 Da and a monoisotopic mass of 153.040146 Da .Chemical Reactions Analysis

In the context of lithium metal batteries, 3-(2,2,2-Trifluoroethoxy)propionitrile exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)propionitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .Applications De Recherche Scientifique

Photoredox Catalysis for Fluoromethylation

Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling the efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology facilitates the synthesis of various organofluorine compounds by introducing CF3 and CF2H groups, leveraging visible-light-induced single-electron-transfer processes. Such advancements allow for redox-neutral reactions under mild conditions, broadening the scope of fluoromethylation and enhancing the functional group compatibility and regioselectivity of the reactions (Koike & Akita, 2016).

Synthesis of Tri- and Difluoromethoxylated Compounds

The synthesis of tri- and difluoromethoxylated compounds using visible-light photoredox catalysis represents a significant advancement. These compounds exhibit unique physicochemical characteristics desirable in medicinal chemistry and drug discovery. Recent strategies focus on the formation of O-CF3 and O-CF2H bonds, highlighting the growing interest in these fluorinated motifs for altering the properties of organic molecules (Lee, Lee, & Ngai, 2019).

Palladium-Catalyzed Trifluoromethylation

The development of palladium-catalyzed trifluoromethylation offers an efficient method for introducing CF3 groups to a broad range of aryl substrates. This technique is especially useful for pharmaceutical and agrochemical synthesis, showcasing high tolerance for various functional groups and applicability to late-stage modifications (Cho et al., 2010).

Oxidative Trifluoromethylation

Oxidative trifluoromethylation reactions represent another key area, utilizing (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. This approach has enabled the direct trifluoromethylation of various C-H bonds, expanding the toolkit for constructing carbon-CF3 bonds. Such reactions offer a complementary alternative to classical methods, broadening the diversity of CF3-containing compounds available for pharmaceutical applications (Chu & Qing, 2014).

Fluoride-Rebound Mechanism

A novel fluoride-rebound mechanism for C(sp3)-CF3 bond formation has been identified, highlighting an unusual method for trifluoromethylation. This process involves a borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, presenting a unique pathway for synthesizing trifluoromethylated compounds (Levin et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)4-10-3-1-2-9/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRXQGNQOCTQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)

![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)